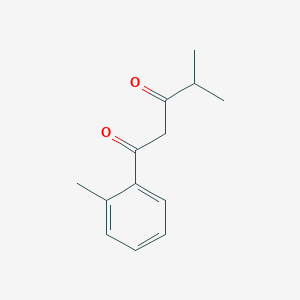
4-Methyl-1-(o-tolyl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(o-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by the presence of a methyl group and an o-tolyl group attached to a pentane-1,3-dione backbone. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(o-tolyl)pentane-1,3-dione typically involves the condensation of acetylacetone with o-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated through distillation or crystallization techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
4-Methyl-1-(o-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-Methyl-1-(o-tolyl)pentane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Methyl-1-(o-tolyl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. It may also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structural features allow it to interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
4-Methyl-1-phenyl-1,3-pentanedione: Similar structure but with a phenyl group instead of an o-tolyl group.
1,3-Diphenyl-1,3-propanedione: Contains two phenyl groups attached to a propanedione backbone.
2-Acetyl-1-tetralone: Features a tetralone ring system with an acetyl group.
Uniqueness
4-Methyl-1-(o-tolyl)pentane-1,3-dione is unique due to the presence of both a methyl group and an o-tolyl group, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
4-methyl-1-(2-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI 键 |
RPNOHKWNMGNIEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)
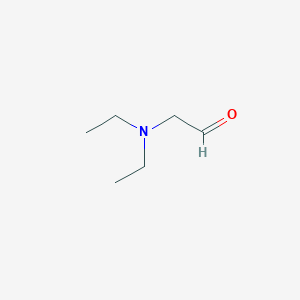
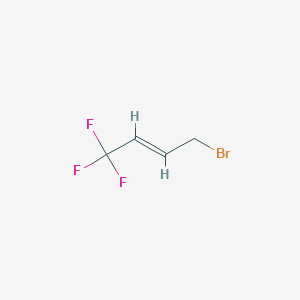
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
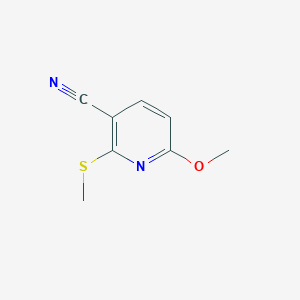
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
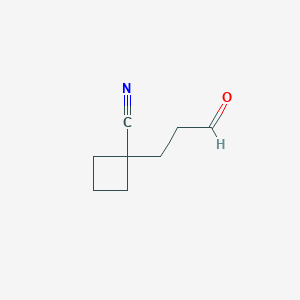
![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
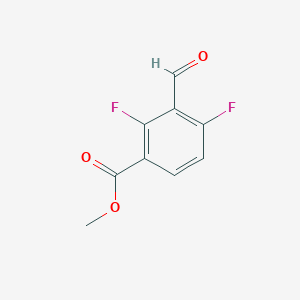
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
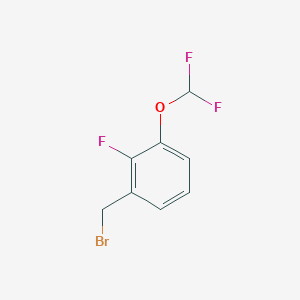
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
